molecular formula C11H17N3O3 B13206545 Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13206545
M. Wt: 239.27 g/mol
InChI Key: QEXXUZFUOQXEQZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (: 509-87-5) is a high-purity chemical intermediate with a molecular formula of C11H17N3O3 and a molecular weight of 239.27 g/mol . This compound features a dihydropyrimidinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Its structure incorporates key functional groups, including a dimethylamino substituent and an ethyl acetate side chain, which make it a versatile building block for the synthesis of more complex molecules. This compound is of significant interest in pharmaceutical research, particularly as a precursor in the development of enzyme inhibitors. Pyrimidinone derivatives structurally related to this compound have been identified as potent antagonists of therapeutic targets such as SHP2, a protein implicated in cancer progression, and as key scaffolds in inhibitors of viral enzymes like HIV integrase . The reactive sites on the molecule allow for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize drug-like properties. As a standard in method development, it aids in the analysis of complex reaction mixtures. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C11H17N3O3/c1-5-17-9(15)6-8-7(2)12-11(14(3)4)13-10(8)16/h5-6H2,1-4H3,(H,12,13,16)

InChI Key

QEXXUZFUOQXEQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of Ethyl Acetoacetate and Dimethylamine

One of the primary methods involves reacting dimethylamine with ethyl acetoacetate under basic conditions to form the dihydropyrimidinone ring (without the methyl substituent at position 4 initially), followed by methylation at the 4-position if necessary.

  • Procedure:

    • Mix ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide.
    • Heat the reaction mixture to promote cyclization and ring closure, forming the 1,6-dihydropyrimidin-6-one core.
    • The dimethylamino group is incorporated at position 2 during the ring formation.
    • The ethyl acetate side chain remains from the ethyl acetoacetate precursor.
  • Reaction conditions:

    • Base: Sodium ethoxide or similar alkoxide base
    • Solvent: Ethanol or other polar solvents
    • Temperature: Reflux conditions (approximately 78 °C for ethanol)
    • Time: Several hours until completion monitored by TLC or HPLC
  • Outcome:

    • Yields typically moderate to good (50–80%) depending on reaction optimization.
    • Purification by recrystallization or chromatography.

Biginelli-Type Multicomponent Reaction Adaptations

Though classical Biginelli reactions typically yield 3,4-dihydropyrimidin-2(1H)-ones, modifications have been reported to access 1,6-dihydropyrimidinones with specific substitutions.

  • Key steps:

    • Condensation of ethyl acetoacetate (or methyl-substituted analogues), dimethylamine, and an aldehyde or equivalent carbonyl source.
    • Cyclization under acidic or basic catalysis, sometimes facilitated by microwave irradiation to enhance yield and reduce reaction time.
    • Use of solvents like ethanol or DMSO, sometimes catalyst-free conditions.
  • Example:

    • Microwave-assisted Kornblum oxidation followed by Biginelli reaction can generate dihydropyrimidinones efficiently under catalyst-free conditions with good yields.

Methylation and Amination Reactions on Pyrimidinone Intermediates

In some synthetic routes, the dimethylamino group is introduced by methylation of amino-substituted intermediates or substitution of a leaving group with dimethylamine.

  • Typical reagents:

    • Dimethyl sulfate or methyl iodide for methylation.
    • Dimethylamine for nucleophilic substitution.
  • Conditions:

    • Reflux in ethanol or acetonitrile.
    • Use of bases such as sodium hydroxide or ammonium hydroxide to facilitate substitution and neutralization.
  • Purification:

    • Crystallization from ethanol/water or DMF/water mixtures.
    • Filtration and drying.

Representative Synthetic Scheme (Summary Table)

Step Reactants Conditions Outcome Notes
1 Ethyl acetoacetate or ethyl 2-methylacetoacetate + dimethylamine Sodium ethoxide, ethanol, reflux Cyclization to dihydropyrimidinone core with dimethylamino group Base-promoted ring closure
2 Methylation (if needed) Dimethyl sulfate, reflux, ethanol Introduction of methyl group at position 4 Alternative to using methyl-substituted β-ketoester
3 Purification Crystallization or chromatography Pure this compound Characterization by NMR, IR, MS

Analytical Characterization Supporting Preparation

  • Infrared (IR) spectroscopy:

    • Characteristic absorption bands for C=O (around 1700 cm⁻¹), C-N, and N-H groups confirm ring formation.
  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR signals for methyl groups (around δ 2.3 ppm), ethyl ester protons (quartet and triplet for -OCH2CH3), and aromatic or heterocyclic protons.
    • $$^{13}C$$ NMR confirms carbonyl carbons and methyl carbons.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight (~246 g/mol for the methylated compound).
    • Fragmentation patterns support the structure.
  • Elemental Analysis:

    • Carbon, hydrogen, and nitrogen percentages consistent with calculated values.

Summary of Key Literature Findings

  • The synthesis is well-documented as a base-catalyzed cyclization of β-ketoesters and dimethylamine, sometimes using methyl-substituted β-ketoesters to achieve the 4-methyl substitution directly.

  • Modifications of the classical Biginelli reaction, including microwave-assisted one-pot procedures, improve yields and reduce reaction times.

  • Methylation steps using dimethyl sulfate or methyl iodide are common for introducing methyl substituents on pyrimidinone rings.

  • Purification by crystallization and characterization by standard spectroscopic methods confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinone derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the dihydropyrimidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrimidinone ring, ester/acid functionalization, and appended groups. These variations significantly impact physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate 2-(dimethylamino), 4-methyl, 5-(ethyl ester) Likely C₁₂H₁₉N₃O₃ ~253.3 (estimated) Potential pharmaceutical intermediate N/A
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 2-butyl, 4-methyl, 5-(ethyl ester) C₁₃H₂₀N₂O₃ 252.31 Proxymetacaine synthesis (local anesthetic)
2-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 2,4-dimethyl, 5-(acetic acid) C₈H₁₀N₂O₃ 182.18 Free acid form; lower solubility
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid 2-(pyridin-3-yl), 4-methyl, 5-(acetic acid) C₁₂H₁₁N₃O₃ 245.24 Potential kinase inhibitor candidate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-(thietan-3-yloxy), 2-(thio), 5-(ethyl ester C₁₂H₁₅N₂O₃S₂ 319.39 Sulfur-containing analog; enhanced stability
Centrophenoxine (DMAE p-chlorophenoxyacetate) Phenoxyacetate ester + dimethylaminoethyl C₁₂H₁₆ClNO₃ 257.71 Nootropic agent; CNS applications

Key Observations from Comparisons

This group may also influence basicity and solubility. Sulfur-containing analogs (e.g., thio and thietan-3-yloxy groups in ) introduce distinct electronic and steric effects, improving thermal stability and resistance to hydrolysis. Aromatic substituents (e.g., pyridin-3-yl in ) may confer π-π stacking interactions, useful in kinase inhibition or receptor binding.

Functional Group Impact Ester vs. Acid: The ethyl ester in the target compound likely offers better membrane permeability compared to free acids (e.g., ), though the latter may exhibit stronger hydrogen-bonding capacity. Phenoxyacetate esters (e.g., Centrophenoxine in ) demonstrate how ester variations outside the pyrimidinone core can redirect applications (e.g., from local anesthetics to nootropics).

Biological Activity

Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical formula for this compound is C12H16N2O3C_{12}H_{16}N_2O_3. The structure features a pyrimidine ring substituted with a dimethylamino group and an ethyl acetate moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties against various bacterial strains. This compound has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. In vitro studies reveal that it may inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action could involve the induction of apoptosis or cell cycle arrest in tumor cells.

Antimicrobial Activity

A study conducted on various pyrimidine derivatives, including this compound, reported the following Minimum Inhibitory Concentrations (MICs):

Compound NameBacterial StrainMIC (µg/mL)
Ethyl 2-[2-(dimethylamino)-4-methyl...Staphylococcus aureus32
Ethyl 2-[2-(dimethylamino)-4-methyl...Escherichia coli64

These results indicate moderate antimicrobial activity compared to standard antibiotics.

Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharide (LPS), this compound was shown to reduce the levels of TNF-alpha and IL-6 significantly:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
LPS300 ± 20400 ± 25
Ethyl Compound (50 µM)180 ± 15250 ± 20

This data suggests that the compound effectively mitigates inflammation.

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF7 revealed that treatment with this compound resulted in decreased cell viability:

Cell LineIC50 (µM)
HeLa15
MCF720

These findings indicate that the compound may be a candidate for further development as an anticancer agent.

Case Studies

A notable case study involved the use of this compound in a preclinical model of inflammatory disease. The administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions.

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